REACTION_CXSMILES
|
[Br:1][C:2]1[S:3][CH:4]=[C:5]([CH2:7]I)[N:6]=1.[C-:9]#[N:10].[Na+]>CS(C)=O.C(OCC)C.O>[Br:1][C:2]1[S:3][CH:4]=[C:5]([CH2:7][C:9]#[N:10])[N:6]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
2.11 g
|
Type
|
reactant
|
Smiles
|
BrC=1SC=C(N1)CI
|
Name
|
|
Quantity
|
345 mg
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
diethyl ether water
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC.O
|
Type
|
CUSTOM
|
Details
|
to stir for 40 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous was extracted further with ether (2×)
|
Type
|
WASH
|
Details
|
the combined organics washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resultant residue was purified by column chromatography (3:1 Petroleum ether/EtOAc)
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1SC=C(N1)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 85.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |